molecular formula C14H15BrO B1275572 2-Bromo-6-butoxynaphthalene CAS No. 66217-20-7

2-Bromo-6-butoxynaphthalene

Cat. No.: B1275572
CAS No.: 66217-20-7
M. Wt: 279.17 g/mol
InChI Key: LIQQRPRDWMYCPK-UHFFFAOYSA-N
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Description

2-Bromo-6-butoxynaphthalene is an organic compound with the molecular formula C14H15BrO. It belongs to the naphthalene family and is characterized by the presence of a bromine atom at the 2-position and a butoxy group at the 6-position on the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-butoxynaphthalene typically involves the reaction of 2-naphthol with 1-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or tetrahydrofuran. The general reaction scheme is as follows:

  • Dissolve 2-naphthol and sodium hydroxide in ethanol.
  • Add 1-bromobutane slowly to the mixture.
  • Heat the mixture under reflux for a specified period.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-butoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 2-substituted-6-butoxynaphthalene derivatives.

    Oxidation: Formation of 6-butoxy-2-naphthaldehyde or 6-butoxy-2-naphthoic acid.

    Reduction: Formation of 2-bromo-6-butoxydihydronaphthalene.

Scientific Research Applications

2-Bromo-6-butoxynaphthalene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of naphthalene derivatives with biological macromolecules.

    Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-butoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and butoxy group play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The butoxy group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets.

Comparison with Similar Compounds

2-Bromo-6-butoxynaphthalene can be compared with other similar compounds, such as:

    2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of a butoxy group. It has different reactivity and applications.

    2-Bromo-6-ethoxynaphthalene: Contains an ethoxy group, leading to variations in physical and chemical properties.

    2-Bromo-6-propoxynaphthalene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-bromo-6-butoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQRPRDWMYCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396566
Record name 2-bromo-6-butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66217-20-7
Record name 2-bromo-6-butoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An oil dispersion of 480 mg (50%, 10 mmol, Alfa) of sodium hydride was washed three times with petroleum ether then the residue covered with 5 ml of dry THF. To the resulting stirred slurry was added dropwise a solution of 2.00 g (8.97 mmol, Aldrich) of 6-bromo-2-naphthol, in 10 ml of THF over 10 minutes. The reaction mixture was stirred for 30 minutes then 1.70 g (9.23 mmol, Aldrich) of 1-iodobutane and 15 ml of sieve-dried DMF were added. The resulting solution was heated to 60° for two hours, then cooled, added to 100 ml of H2O and extracted with 50 ml of petroleum ether. The organic extract was washed with an additional 100 ml of H2O, dried (MgSO4) and concentrated in vacuo to give a solid. The crude material was purified by flash chromatography (15×5 cm, pet ether) to afford 2.31 g (92%) of title compound as a white solid, m.p. 48°-50°.
Quantity
480 mg
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reactant
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petroleum ether
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0 (± 1) mol
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solvent
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2 g
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reactant
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1.7 g
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reactant
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15 mL
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reactant
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10 mL
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solvent
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5 mL
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solvent
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Quantity
100 mL
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solvent
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Yield
92%

Synthesis routes and methods III

Procedure details

2-Bromo-6-butoxynaphthalene was prepared according to the method of Example 1, part a, except using 6-bromo-2-naphthol instead of 4-hydroxyacetophenone and using 1-bromobutane instead of benzylbromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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